molecular formula C13H25ClN2O B12721004 Acetamide, 2-(diethylamino)-N-(7-norbornanyl)-, hydrochloride CAS No. 97703-17-8

Acetamide, 2-(diethylamino)-N-(7-norbornanyl)-, hydrochloride

Cat. No.: B12721004
CAS No.: 97703-17-8
M. Wt: 260.80 g/mol
InChI Key: BHJRNWXNNVRSQI-UHFFFAOYSA-N
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Description

Acetamide, 2-(diethylamino)-N-(7-norbornanyl)-, hydrochloride is a chemical compound that features a unique structure combining an acetamide group with a diethylamino group and a 7-norbornanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-(7-norbornanyl)-, hydrochloride typically involves the reaction of 7-norbornylamine with diethylamine and acetic anhydride. The reaction conditions often require a controlled temperature environment and the use of a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(diethylamino)-N-(7-norbornanyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Acetamide, 2-(diethylamino)-N-(7-norbornanyl)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Acetamide, 2-(diethylamino)-N-(7-norbornanyl)-, hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(7-norbornanyl)-: Lacks the diethylamino group, resulting in different chemical properties and reactivity.

    Acetamide, 2-(dimethylamino)-N-(7-norbornanyl)-: Contains a dimethylamino group instead of a diethylamino group, affecting its steric and electronic characteristics.

Uniqueness

Acetamide, 2-(diethylamino)-N-(7-norbornanyl)-, hydrochloride is unique due to the presence of both the diethylamino group and the 7-norbornanyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

97703-17-8

Molecular Formula

C13H25ClN2O

Molecular Weight

260.80 g/mol

IUPAC Name

N-(7-bicyclo[2.2.1]heptanyl)-2-(diethylamino)acetamide;hydrochloride

InChI

InChI=1S/C13H24N2O.ClH/c1-3-15(4-2)9-12(16)14-13-10-5-6-11(13)8-7-10;/h10-11,13H,3-9H2,1-2H3,(H,14,16);1H

InChI Key

BHJRNWXNNVRSQI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1C2CCC1CC2.Cl

Origin of Product

United States

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